4-[3-[[(4S)-2-methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]morpholine
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Overview
Description
Preparation Methods
The synthesis of JNJ-28583867 involves several key steps. The synthetic route typically starts with the preparation of the core tetrahydroisoquinoline structure, followed by the introduction of the methylsulfanylphenyl and morpholinylpropoxy groups. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
JNJ-28583867 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
JNJ-28583867 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying histamine H3 receptor antagonism and serotonin transporter inhibition.
Biology: The compound is used in research to understand the role of histamine and serotonin in neurological processes.
Medicine: JNJ-28583867 has potential therapeutic applications in the treatment of depression, narcolepsy, and other neurological disorders.
Industry: It may be used in the development of new pharmaceuticals targeting histamine and serotonin pathways .
Mechanism of Action
JNJ-28583867 exerts its effects by selectively binding to and antagonizing histamine H3 receptors, as well as inhibiting the serotonin transporter. This dual action increases the levels of serotonin in the synaptic cleft and modulates histamine signaling, leading to enhanced wakefulness and potential antidepressant effects. The molecular targets and pathways involved include the histamine H3 receptor and the serotonin transporter .
Comparison with Similar Compounds
JNJ-28583867 is unique due to its dual action on histamine H3 receptors and serotonin transporters. Similar compounds include:
Pitolisant: Another histamine H3 receptor antagonist used in the treatment of narcolepsy.
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.
Modafinil: A wakefulness-promoting agent with a different mechanism of action. The uniqueness of JNJ-28583867 lies in its combined effects on both histamine and serotonin pathways, which may offer advantages in treating certain neurological conditions .
Properties
Molecular Formula |
C24H32N2O2S |
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Molecular Weight |
412.6 g/mol |
IUPAC Name |
4-[3-[[(4S)-2-methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]morpholine |
InChI |
InChI=1S/C24H32N2O2S/c1-25-17-20-16-21(28-13-3-10-26-11-14-27-15-12-26)6-9-23(20)24(18-25)19-4-7-22(29-2)8-5-19/h4-9,16,24H,3,10-15,17-18H2,1-2H3/t24-/m0/s1 |
InChI Key |
XYYGFCDTBHAUSN-DEOSSOPVSA-N |
Isomeric SMILES |
CN1C[C@H](C2=C(C1)C=C(C=C2)OCCCN3CCOCC3)C4=CC=C(C=C4)SC |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCOCC3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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